Methyl 1-methyl-4-oxocyclohexa-2,5-diene-1-carboxylate
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Overview
Description
Methyl 1-methyl-4-oxocyclohexa-2,5-diene-1-carboxylate is an organic compound with the molecular formula C9H10O3 and a molecular weight of 166.177 g/mol . This compound is known for its unique structure, which includes a cyclohexadiene ring with a carboxylate ester and a ketone functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-4-oxocyclohexa-2,5-diene-1-carboxylate typically involves the reaction of cyclohexadiene derivatives with methylating agents under controlled conditions. One common method involves the use of methyl iodide and a base such as potassium carbonate to methylate the cyclohexadiene derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-methyl-4-oxocyclohexa-2,5-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexadiene derivatives.
Scientific Research Applications
Methyl 1-methyl-4-oxocyclohexa-2,5-diene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-4-oxocyclohexa-2,5-diene-1-carboxylate involves its interaction with various molecular targets. The compound’s functional groups, such as the ketone and ester, allow it to participate in a range of chemical reactions. These interactions can influence biological pathways and processes, making it a valuable compound for research .
Comparison with Similar Compounds
- Methyl 4-oxocyclohexane-1-carboxylate
- Methyl 1-methylcyclohexa-2,5-diene-1-carboxylate
- Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate
Comparison: Methyl 1-methyl-4-oxocyclohexa-2,5-diene-1-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Properties
CAS No. |
62680-14-2 |
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Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
methyl 1-methyl-4-oxocyclohexa-2,5-diene-1-carboxylate |
InChI |
InChI=1S/C9H10O3/c1-9(8(11)12-2)5-3-7(10)4-6-9/h3-6H,1-2H3 |
InChI Key |
BNFRKSGZHQBUBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(=O)C=C1)C(=O)OC |
Origin of Product |
United States |
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